2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.: 2034249-43-7
Cat. No.: VC4204167
Molecular Formula: C19H19ClN6O2
Molecular Weight: 398.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034249-43-7 |
|---|---|
| Molecular Formula | C19H19ClN6O2 |
| Molecular Weight | 398.85 |
| IUPAC Name | 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23) |
| Standard InChI Key | WAHOPPHRQZDBQG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl |
Introduction
Synthesis
While specific synthesis routes for this compound are not explicitly available in the provided results, similar compounds are synthesized via:
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Cyclization Reactions: Formation of the triazolo[1,5-a]pyrimidine core often involves condensation of triazoles with suitable precursors like amidines or nitriles.
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Substitution Reactions: Introduction of the cyclopropyl group and functionalization of the piperazine moiety with benzoyl derivatives.
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Purification: Typically achieved through recrystallization or chromatography.
Pharmacological Relevance
Triazolo[1,5-a]pyrimidines and their derivatives have demonstrated a range of biological activities:
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Antimicrobial Activity: These compounds can inhibit bacterial or fungal growth by targeting specific enzymes or pathways .
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Antiviral Potential: Some derivatives disrupt viral protein-protein interactions, such as those in influenza A virus polymerase .
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CNS Activity: Piperazine-containing molecules often exhibit psychoactive or anxiolytic effects due to their interaction with neurotransmitter receptors .
The presence of a chlorobenzoyl group suggests potential for enhanced lipophilicity and membrane permeability, which could improve bioavailability.
Potential Applications
Based on its structural features, this compound could be explored for:
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Antibacterial Agents: Targeting resistant bacterial strains.
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Antiviral Drugs: Particularly for RNA viruses like influenza or coronaviruses.
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CNS Therapeutics: As potential anxiolytics or antidepressants.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To confirm chemical shifts for protons (H) and carbons (C). |
| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |
| IR Spectroscopy | To identify functional groups (e.g., C=O stretch around 1700 cm). |
| X-Ray Crystallography | To resolve the three-dimensional structure if crystallized. |
Research Gaps
Further studies are needed to:
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Elucidate its precise mechanism of action against biological targets.
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Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Conduct toxicological assessments to ensure safety profiles.
This compound represents a promising scaffold for drug discovery due to its versatile structure and potential pharmacological applications. Further experimental validation is essential to unlock its full therapeutic potential.
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